N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(3-Chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyrimidin core fused with a thioxo group and a 3-chloro-4-methoxyphenyl substituent. The chloro and methoxy groups on the phenyl ring may enhance lipophilicity and metabolic stability compared to simpler analogs.
Properties
Molecular Formula |
C20H15ClN4O3S3 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-8-7-11(9-13(14)21)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
CSUMWGCKKHZJQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenyl and sulfanyl groups. The final step involves the acylation of the intermediate with 3-chloro-4-methoxyaniline under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 3-chloro-4-methoxyphenyl group contrasts with the 3-cyano-tetrahydrobenzothiophen in ’s compound, which may reduce steric hindrance while increasing electron-withdrawing effects . The thiophen-3-yl group in ’s pyrimidine derivative highlights a preference for sulfur-containing heterocycles in modulating bioactivity .
Synthetic Pathways :
- Reflux with CS₂ and K₂CO₃ is a common strategy for introducing thio/sulfanyl groups, as seen in and . However, the target compound’s thiazolo-pyrimidin core may require additional cyclization steps.
Bioactivity Trends :
- While the target compound lacks explicit activity data, analogs with chloro/methoxy substituents (e.g., ’s pyrimidine derivatives) often exhibit anticancer or kinase-inhibitory properties .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents on the phenyl ring may enhance its pharmacological profile by influencing the compound's interaction with biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₂S₂
- Molecular Weight : 397.93 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones and thiazoles exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Bacteria | Gram-negative Bacteria | Fungal Strains |
|---|---|---|---|
| Compound A | Bacillus subtilis | Escherichia coli | Candida albicans |
| Compound B | Staphylococcus aureus | Pseudomonas aeruginosa | Aspergillus niger |
| N-(3-chloro...) | Active | Active | Active |
In a study by Da Silva et al., thiazolidinone derivatives were shown to possess greater antibacterial activity than standard antibiotics like ampicillin and streptomycin . The compound may share similar mechanisms of action due to its structural features.
Cytotoxicity and Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Thiazolidinone derivatives have demonstrated cytotoxic effects against glioblastoma cells. For instance, specific derivatives exhibited potent antitumor activity by reducing cell viability in cancer cell lines .
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | Glioblastoma | 15 |
| Compound D | Breast Cancer | 20 |
| N-(3-chloro...) | Unknown | TBD |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some thiazolidine derivatives exhibit the ability to intercalate with DNA, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cells, contributing to cytotoxicity.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various thiazolidinone derivatives against multi-drug resistant strains of bacteria. Results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency.
- Case Study on Antitumor Effects : Research focusing on thiazolidinone derivatives revealed that specific substitutions led to increased cytotoxicity against breast cancer cells through the induction of apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
